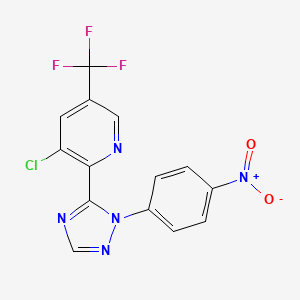

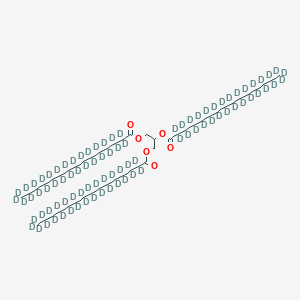

![molecular formula C27H44O B1436303 Vitamin-D3-[2H3] solution 1mg/mL in ethanol CAS No. 80666-48-4](/img/structure/B1436303.png)

Vitamin-D3-[2H3] solution 1mg/mL in ethanol

描述

Vitamin D, in general, is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation - like that commonly found in sunlight. Both the endogenous form of vitamin D (that results from 7-dehydrocholesterol transformation), vitamin D3 (cholecalciferol), and the plant-derived form, vitamin D2 (ergocalciferol), are considered the main forms of vitamin d and are found in various types of food for daily intake. Structurally, ergocalciferol differs from cholecalciferol in that it possesses a double bond between C22 and C23 and has an additional methyl group at C24. Finally, ergocalciferol is pharmacologically less potent than cholecalciferol, which makes vitamin D3 the preferred agent for medical use. Appropriate levels of vitamin D must be upheld in the body in order to maintain calcium and phosphorus levels in a healthy physiologic range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism. However, studies are also ongoing to determine whether or not cholecalciferol may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency.

Cholecalciferol is a steroid hormone produced in the skin when exposed to ultraviolet light or obtained from dietary sources. The active form of cholecalciferol, 1,25-dihydroxycholecalciferol (calcitriol) plays an important role in maintaining blood calcium and phosphorus levels and mineralization of bone. The activated form of cholecalciferol binds to vitamin D receptors and modulates gene expression. This leads to an increase in serum calcium concentrations by increasing intestinal absorption of phosphorus and calcium, promoting distal renal tubular reabsorption of calcium and increasing osteoclastic resorption.

Derivative of 7-dehydroxycholesterol formed by ULTRAVIOLET RAYS breaking of the C9-C10 bond. It differs from ERGOCALCIFEROL in having a single bond between C22 and C23 and lacking a methyl group at C24.

作用机制

Target of Action

Vitamin D3-d3, also known as Cholecalciferol, primarily targets the Vitamin D Receptor (VDR) . This receptor is found in nearly every cell in the body . The presence of VDR in immune cells, including monocytes and stimulated macrophages, natural killer cells, and activated B and T cells, suggests a role in cell proliferation and differentiation .

Mode of Action

Vitamin D3-d3 interacts with its targets to bring about various physiological changes. It activates key peptides in the immune system that help defend against environmental threats . This peptide activity influences immune cell activity, promoting strong immune responses .

Biochemical Pathways

The biochemical pathways of Vitamin D3-d3 involve several steps. Initially, 7-dehydrocholesterol in the skin is converted to Vitamin D3-d3 via UV-B radiation . Vitamin D3-d3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . These processes are crucial for maintaining calcium homeostasis, cell proliferation, differentiation, and immune modulation .

Pharmacokinetics

The pharmacokinetics of Vitamin D3-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Vitamin D3-d3 is absorbed and transported to the liver, where it is metabolized to 25-hydroxyvitamin D3 . The rate of rise in serum 25-hydroxyvitamin D3 concentration is slightly slower in pregnant women . Overall, the average 25-hydroxyvitamin D3 concentration is 19 nmol/L above baseline during the first month .

Result of Action

The action of Vitamin D3-d3 results in a variety of physiological effects. It plays a crucial role in maintaining calcium homeostasis and metabolism . It also influences a wide range of physiological processes from bone health to immune function . Moreover, it controls hemovascular homeostasis—the endothelium of the vascular wall, a complex of immunological reactions, coagulation and rheological properties of blood, systemic hemodynamics, etc .

Action Environment

The action of Vitamin D3-d3 is influenced by environmental factors. For instance, its synthesis in the skin is dependent on exposure to ultraviolet (UV) radiation, particularly UVB . Additionally, the efficiency of supplementation with this highly hydrophobic compound depends predominantly on the formulation .

生化分析

Biochemical Properties

Vitamin-D3-[2H3] solution 1mg/mL in ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is 25-hydroxylase, which converts vitamin D3 into 25-hydroxyvitamin D3 in the liver. This conversion is essential for the subsequent activation of vitamin D3 into its hormonally active form, calcitriol. This compound also interacts with vitamin D-binding protein, which transports it in the bloodstream to various target tissues .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a significant role in regulating cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the expression of genes involved in calcium and phosphate homeostasis, which are critical for bone health. Additionally, this compound affects immune cells by enhancing the expression of antimicrobial peptides, thereby boosting the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to the active form, calcitriol, which binds to the vitamin D receptor (VDR). This binding initiates a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex that regulates the expression of target genes. This compound also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to light or higher temperatures. Long-term effects observed in in vitro and in vivo studies include sustained modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates calcium and phosphate homeostasis without causing adverse effects. At high doses, it can lead to hypercalcemia and other toxic effects. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is hydroxylated in the liver by 25-hydroxylase to form 25-hydroxyvitamin D3, which is further hydroxylated in the kidneys by 1α-hydroxylase to produce the active form, calcitriol. This active form interacts with various enzymes and cofactors to regulate calcium and phosphate metabolism. This compound also affects metabolic flux and metabolite levels by modulating the expression of genes involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to vitamin D-binding protein. This binding facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, this compound can be localized to specific compartments, such as the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it binds to the vitamin D receptor and regulates gene expression. Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, this compound may be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism .

属性

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-GLSUUORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80666-48-4 | |

| Record name | 80666-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

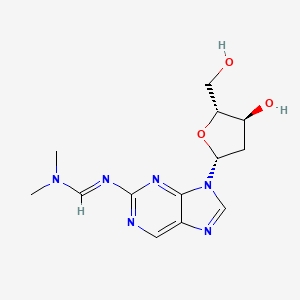

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)

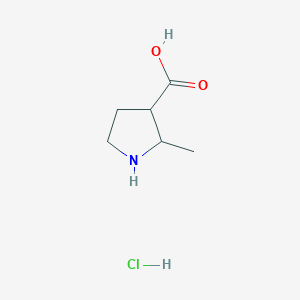

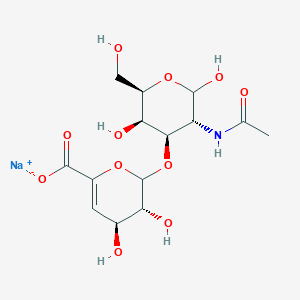

![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)

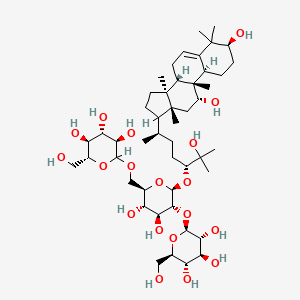

![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)

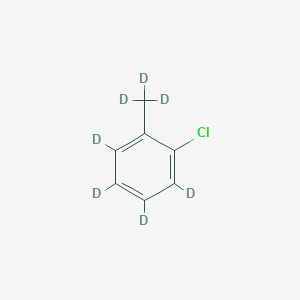

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)

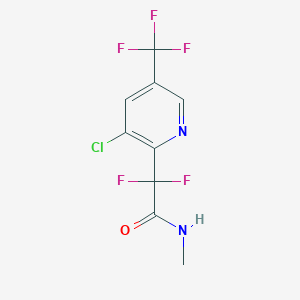

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)